1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
Overview
Description
“1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid” is a chemical compound . It is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Scientific Research Applications
Anticoagulant Applications
A compound named MD 805, with a structure related to piperidine carboxylic acids, was explored for its anticoagulant properties in hemodialysis patients. It demonstrated stable antithrombin effects without significant increases in proteins released due to platelet activation, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Dermatological Applications
In dermatology, a newly synthesized compound, ITCL, showed effectiveness in treating skin diseases with viral etiology, such as herpes simplex and aphthae, demonstrating rapid symptom reduction and good drug tolerance (Wąsik, Gasior‐Chrzan, Woytón, Cisło, & Dabrowska-Widera, 1983).
Metabolic Studies
A study on the metabolic fate of CP-945,598, a cannabinoid receptor antagonist, in humans revealed extensive metabolism involving several pathways, including N-de-ethylation and amide hydrolysis. This suggests a potential for investigating the metabolism of structurally similar compounds for therapeutic applications (Miao, Sun, Liras, & Prakash, 2012).
Environmental and Toxicological Research
Research on environmental exposure to organophosphorus and pyrethroid pesticides highlighted the importance of assessing chemical exposure risks in different populations, including children. This type of research is crucial for understanding the impact of chemical compounds on public health (Babina, Dollard, Pilotto, & Edwards, 2012).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Related piperidine derivatives have been reported to interact with various targets, such as the dopamine transporter , and GABA (γ-aminobutyric acid) uptake .
Mode of Action
It’s worth noting that similar piperidine derivatives have been reported to act as potent inhibitors of dopamine reuptake . This means they prevent the reabsorption of dopamine into pre-synaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft and prolonging its effects on post-synaptic neurons.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in various biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Result of Action
Related piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOKGKKXZYNBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393505 | |
Record name | 1-(4-chlorobenzyl)nipecotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308362-92-7 | |
Record name | 1-(4-chlorobenzyl)nipecotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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